2-Bromo-4-methyl-1,3-benzothiazol-6-ol

Description

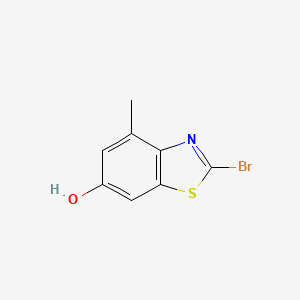

Chemical Structure and Properties 2-Bromo-4-methyl-1,3-benzothiazol-6-ol (C₈H₆BrNOS) is a benzothiazole derivative substituted with bromine at position 2, a methyl group at position 4, and a hydroxyl group at position 6. The benzothiazole core consists of a fused benzene and thiazole ring, conferring aromatic stability and heteroatom-mediated reactivity. Key properties include:

- Molecular Weight: 244.12 g/mol (calculated).

- Functional Groups: Bromine (electrophilic substituent), methyl (electron-donating group), and hydroxyl (polar, hydrogen-bonding group).

- Applications: Benzothiazoles are widely explored in medicinal chemistry for their bioactivity, including antimicrobial, anticancer, and neurological applications .

The hydroxyl group at position 6 enhances solubility in polar solvents, while the bromine and methyl groups influence electronic and steric properties, making the compound a versatile intermediate for further derivatization.

Properties

IUPAC Name |

2-bromo-4-methyl-1,3-benzothiazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c1-4-2-5(11)3-6-7(4)10-8(9)12-6/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUUBGUGPSSGBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300671 | |

| Record name | 2-Bromo-4-methyl-6-benzothiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190316-73-4 | |

| Record name | 2-Bromo-4-methyl-6-benzothiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methyl-6-benzothiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-1,3-benzothiazol-6-ol can be achieved through various methods. One common approach involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another method includes the base-promoted intramolecular C–S bond coupling cyclization of N-substituted-N-(2-halophenyl)thioureas or thioamides in dioxane .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . These methods are scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-1,3-benzothiazol-6-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromine atom can be reduced to form hydrogen or other substituents.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the bromine atom can produce various substituted benzothiazoles.

Scientific Research Applications

2-Bromo-4-methyl-1,3-benzothiazol-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-1,3-benzothiazol-6-ol involves its interaction with various molecular targets. For instance, benzothiazole derivatives can inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase . These interactions disrupt essential biological pathways, leading to their antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-bromo-4-methyl-1,3-benzothiazol-6-ol, a comparative analysis with structurally analogous benzothiazoles is provided below.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Solubility: Hydroxyl (-OH) at position 6 (target compound, Flutemetamol) increases aqueous solubility compared to methoxy (-OCH₃) or halogen substituents (e.g., Cl, F) .

Reactivity and Synthetic Utility: Bromine at position 2 (target compound) serves as a leaving group, enabling nucleophilic substitution reactions. This contrasts with amine-substituted analogs (e.g., 4-bromo-6-methoxy-2-amine), which are prone to acylation or alkylation at the -NH₂ site . Fluorine-18 in Flutemetamol introduces radiolabeling capability for imaging, a feature absent in non-radioactive analogs .

Biological Activity: Hydroxyl-containing benzothiazoles (target compound, Flutemetamol) show affinity for amyloid plaques, critical in Alzheimer’s disease diagnostics . Methoxy and halogenated derivatives (e.g., 2-bromo-4-chloro-6-methoxybenzothiazole) are more commonly used as intermediates in agrochemical synthesis due to their stability .

Thermal and Chemical Stability :

- Methyl groups (target compound) provide steric protection against oxidative degradation compared to halogenated analogs (e.g., 6-bromo-4-fluoro-2-amine) .

Biological Activity

2-Bromo-4-methyl-1,3-benzothiazol-6-ol is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique structural features, including a bromine atom at the 2-position, a methyl group at the 4-position, and a hydroxyl group at the 6-position. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

The molecular formula of this compound is C₇H₅BrN₂OS, with a molecular weight of approximately 232.09 g/mol. The presence of functional groups such as bromine and hydroxyl enhances its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including those associated with leukemia and solid tumors.

3. Enzyme Inhibition

this compound acts as an inhibitor for various enzymes, including dihydroorotase and DNA gyrase. These interactions are critical for its biological effects and therapeutic potential.

The mechanism of action involves the interaction of the compound with specific molecular targets. The hydroxyl group can form hydrogen bonds with target proteins, while the bromine atom enhances binding affinity. The nitro group may participate in redox reactions, generating reactive oxygen species that contribute to cellular damage in pathogens or cancer cells.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-1,3-benzothiazole | Lacks hydroxyl group | Limited antimicrobial activity |

| 4-Nitro-1,3-benzothiazole | Contains nitro group | Enhanced anticancer properties |

| 2-Amino-6-nitrobenzothiazole | Lacks bromine atom | Different binding properties |

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 μg/mL for both strains, indicating potent antimicrobial activity.

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines (e.g., UO-31 for renal cancer) demonstrated that the compound significantly reduced cell viability with an IC50 value of approximately 5 µM.

Case Study 3: Enzyme Inhibition

Research involving enzyme kinetics showed that this compound effectively inhibited DNA gyrase with an inhibition constant (Ki) of 0.15 µM, suggesting strong potential as an antibacterial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.